molecular formula C10H16N4O7 B1682213 Vicine CAS No. 152-93-2

Vicine

Cat. No. B1682213
CAS RN: 152-93-2
M. Wt: 304.26 g/mol
InChI Key: KGNGTSCIQCLKEH-SYCVNHKBSA-N
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Description

Vicine is an alkaloid glycoside primarily found in fava beans, also known as broad beans . It is toxic in individuals who have a hereditary loss of the enzyme glucose-6-phosphate dehydrogenase, causing haemolytic anaemia, a condition known as favism .


Synthesis Analysis

The formation of vicine in Vicia faba has been studied, but the natural formation has not yet been found . A key enzyme in vicine and convicine biosynthesis, VC1, has been identified. VC1 has GTP cyclohydrolase II activity and the purine GTP is a precursor of both vicine and convicine .


Molecular Structure Analysis

Vicine has a molecular formula of C10H16N4O7 and an average mass of 304.257 Da . It is a solid compound and can be dissolved in DMSO up to 50 mg/mL .


Chemical Reactions Analysis

Vicine is an inactive compound in the body. When it enters the body through food, it is hydrolyzed by the intestinal microflora to a highly reactive free radical generating compound, the aglycone divicine . The glucose part of the molecule is split off, resulting in the reduced divicine .


Physical And Chemical Properties Analysis

Vicine has a molecular formula of C10H16N4O7 and an average mass of 304.257 Da . It is a solid compound and can be dissolved in DMSO up to 50 mg/mL .

Scientific Research Applications

Food Science: Anti-Nutritional Factors

Vicine, found in faba beans, is known to be an anti-nutrient. It inhibits the body’s ability to absorb critical nutrients and can cause favism in vulnerable individuals . Research in this field focuses on identifying and mitigating the effects of vicine to improve the nutritional value of faba beans.

Medical Research: Favism and Red Blood Cell Health

In medical research, vicine is studied for its role in causing favism, a condition resulting from the abnormal breakdown of red blood cells after consuming faba beans high in vicine and convicine . This research is crucial for understanding and preventing this hemolytic anemia.

Genetic Engineering: Reducing Anti-Nutrients

Scientists have identified the VC1 gene responsible for vicine content in faba beans . This discovery opens up possibilities for genetic modification to reduce vicine levels and make faba beans safer for consumption.

Analytical Chemistry: Measurement of Vicine

Developing rapid, reliable methods for measuring vicine content is essential for both food safety and medical diagnostics . Innovations in this area include high-throughput analysis techniques using mass spectrometry.

Nutritional Improvement: Enhancing Food Quality

Research aims to enhance the quality of faba beans by reducing vicine levels through breeding and biotechnological approaches . This could lead to improved food sources with higher nutritional value.

Pharmacology: Understanding Reactive Oxygen Species (ROS)

Vicine is converted in the gut to compounds that produce ROS . Studying these processes is important for understanding how certain foods can impact oxidative stress and overall health.

Mechanism of Action

Target of Action

Vicine is an alkaloid glycoside found mainly in fava beans . The primary targets of vicine are individuals who have a hereditary loss of the enzyme glucose-6-phosphate dehydrogenase . This enzyme plays a crucial role in the pentose phosphate pathway, a metabolic process that supplies reducing energy to cells by maintaining the level of the co-enzyme nicotinamide adenine dinucleotide phosphate (NADPH). The cells use this for biosynthesis and the prevention of oxidative damage .

Mode of Action

Vicine is an inactive compound in the body. When vicine enters the body through food, it is hydrolysed by the intestinal microflora to a highly reactive free radical generating compound, the aglycone divicine . Upon hydrolysis, the glucose part of the molecule is split off and that results in the reduced divicine . Divicine is then taken up in the blood through the intestinal epithelium .

Biochemical Pathways

The biosynthetic pathway of vicine and convicine in faba bean remains obscure . It has been demonstrated that vc1, a key enzyme in vicine and convicine biosynthesis, has gtp cyclohydrolase ii activity and that the purine gtp is a precursor of both vicine and convicine . This reveals an unexpected, purine rather than pyrimidine, biosynthetic origin for vicine and convicine .

Pharmacokinetics

The pharmacokinetics of vicine involves its ingestion, hydrolysis by intestinal microflora, absorption into the blood through the intestinal epithelium, and interaction with glucose-6-phosphate dehydrogenase in susceptible individuals

Result of Action

The result of vicine’s action in the body can lead to favism, a form of hemolytic anemia, in genetically predisposed individuals who have a deficiency in glucose-6-phosphate dehydrogenase . This deficiency renders red blood cells susceptible to oxidative damage. Rather than vicine and convicine themselves, their metabolic products—divicine and isouramil—can directly cause this irreversible damage, leading to hemolysis .

Action Environment

The action of vicine can be influenced by various environmental factors. For instance, the composition of an individual’s intestinal microflora, which is responsible for the hydrolysis of vicine to divicine, can be influenced by factors such as diet, antibiotic use, and overall health . Additionally, the prevalence of glucose-6-phosphate dehydrogenase deficiency varies among different populations, being more common in regions with historically endemic malaria . This suggests that the geographical and epidemiological environment can influence the impact of vicine consumption.

Safety and Hazards

Vicine is toxic in individuals who have a hereditary loss of the enzyme glucose-6-phosphate dehydrogenase . It causes haemolytic anaemia, called favism . The aglycone divicine, produced from vicine, can directly cause this irreversible damage, leading to haemolysis .

Future Directions

The future looks toward the elimination of the burden of favism. One approach is through neonatal screening and appropriate risk management. A population-based solution would be to introduce natural or genetically engineered plants which are selected for low production of vicine .

properties

IUPAC Name

2,4-diamino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O7/c11-7-6(8(19)14-10(12)13-7)21-9-5(18)4(17)3(16)2(1-15)20-9/h2-5,9,15-18H,1H2,(H5,11,12,13,14,19)/t2-,3-,4+,5-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNGTSCIQCLKEH-SYCVNHKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2=C(N=C(NC2=O)N)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(N=C(NC2=O)N)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80876124
Record name Vicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80876124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vicine

CAS RN

152-93-2
Record name Vicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vicine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80876124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-diamino-5-(β-D-glucopyranosyloxy)-(1H)-pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.283
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Record name VICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COL14PJW3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary biological target of vicine?

A1: Vicine itself is not the direct effector molecule. Its aglycone form, divicine, formed by the action of the enzyme β-glucosidase in the gut, is the biologically active form. [, , ] Divicine primarily targets red blood cells, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. [, , ]

Q2: How does divicine affect red blood cells?

A2: Divicine is a potent oxidant that rapidly depletes reduced glutathione (GSH) in red blood cells. [, , ] This depletion, especially severe in G6PD deficient individuals who cannot readily regenerate GSH, makes red blood cells susceptible to oxidative damage, leading to hemolysis. [, , ]

Q3: Beyond red blood cells, what other potential effects does divicine have?

A3: Research suggests that divicine can also induce oxidative stress and damage in other cell types, notably endothelial cells. [] This damage is mediated by iron overload, increased reactive oxygen species (ROS), and lipid peroxidation, suggesting potential implications for vascular health. []

Q4: What is the molecular formula and weight of vicine?

A4: Vicine has the molecular formula C10H16N4O7 and a molecular weight of 304.25 g/mol. [, ]

Q5: Is there spectroscopic data available for vicine?

A5: Yes, studies have characterized vicine using techniques like UV-Vis spectrophotometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [, , ] UV-Vis data reveals characteristic absorption maxima at specific wavelengths depending on the pH of the solution. [, ]

Q6: Are there effective methods to remove vicine from faba beans?

A6: Several methods have been investigated to detoxify faba beans. Soaking in acidic solutions, particularly continuous flow soaking with water or dilute acetic acid, has shown promise in effectively removing vicine and convicine. [, ] Enzymatic treatment with β-glucosidase from sources like almond powder can also hydrolyze vicine and convicine in food preparations, significantly reducing their concentrations. [, ]

Q7: How does the structure of vicine relate to its biological activity?

A7: The biological activity of vicine is intrinsically linked to its conversion into divicine. [, , ] This transformation involves the removal of the glucose moiety, highlighting the importance of the pyrimidine ring structure for its oxidative properties. [, ]

Q8: Are there specific biomarkers to identify individuals susceptible to favism?

A8: Yes, the primary biomarker for favism susceptibility is a deficiency in the G6PD enzyme. [, , ] Genetic testing can identify individuals with this deficiency, allowing for preventative measures like avoiding fava bean consumption. [, , ]

Q9: Are there biomarkers to monitor the effects of vicine/divicine exposure?

A9: Monitoring GSH levels in red blood cells can be a useful indicator of divicine-induced oxidative stress. [, ] Other potential biomarkers include elevated lipid peroxidation products (like malondialdehyde) and markers of red blood cell damage (like increased bilirubin levels). [, ]

Q10: What are the common methods for quantifying vicine and convicine?

A10: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used method for quantifying vicine and convicine in faba beans and food products. [, , ] Thin-layer chromatography (TLC) has also been used, often in conjunction with spectrophotometric methods for quantification. [, , ]

Q11: Are there any challenges associated with quantifying vicine and convicine?

A11: One challenge is the lack of standardized reference materials for these compounds, making accurate quantification across different studies difficult. [] Furthermore, the presence of numerous vicine and convicine derivatives in faba beans adds complexity to analysis. []

Q12: Are there alternative protein sources to faba beans that don't contain vicine and convicine?

A12: Yes, several other legumes and pulses, like chickpeas, lentils, and peas, are good protein sources without the concerns of vicine and convicine. []

Q13: Are there efforts to develop faba bean varieties with lower vicine and convicine content?

A13: Yes, plant breeding programs are actively working to develop low-vicine and low-convicine faba bean cultivars to improve their safety and expand their use in food and feed. [, , ]

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